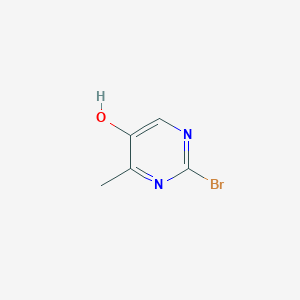

2-Bromo-4-methylpyrimidin-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5BrN2O |

|---|---|

Molecular Weight |

189.01 g/mol |

IUPAC Name |

2-bromo-4-methylpyrimidin-5-ol |

InChI |

InChI=1S/C5H5BrN2O/c1-3-4(9)2-7-5(6)8-3/h2,9H,1H3 |

InChI Key |

ILUXBMNWYPAOPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 Methylpyrimidin 5 Ol

De Novo Pyrimidine (B1678525) Ring Formation Strategies

De novo strategies involve the construction of the pyrimidine ring from simpler, non-cyclic molecules. These methods are valued for their ability to build complex, highly substituted pyrimidines in a controlled manner.

The most fundamental and widely utilized method for pyrimidine synthesis is the cyclocondensation of a three-carbon component with an N-C-N component, such as an amidine or urea. wikipedia.org In the context of 2-Bromo-4-methylpyrimidin-5-ol, this would theoretically involve the reaction of a substituted β-dicarbonyl compound with an appropriate amidine.

For instance, the Principal Synthesis method typically involves the reaction of β-keto esters with amidines to yield pyrimidinols. organic-chemistry.org To obtain the 4-methyl-5-hydroxy core, a potential precursor would be a derivative of a 2-substituted acetoacetate. The subsequent bromination at the 2-position would then be required. A plausible, though complex, single-step de novo synthesis would necessitate a highly functionalized three-carbon precursor that already contains the bromo and hydroxyl (or a protected precursor) functionalities arranged appropriately. A more common approach is the cyclocondensation to form an intermediate like 4-methylpyrimidin-5-ol (B10595), which is then functionalized further.

One documented synthesis involves the reaction of acetamidine (B91507) hydrochloride with mucobromic acid (2,3-dibromo-4-oxo-but-2-enoic acid) in the presence of sodium ethoxide. This reaction directly constructs the pyrimidine ring with the desired bromo and methyl substituents, yielding 5-bromo-2-methylpyrimidine-4-carboxylic acid, a closely related structure. chemicalbook.com

Table 1: Example of Cyclocondensation for a Related Pyrimidine

| Precursor 1 | Precursor 2 | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetamidine hydrochloride | Mucobromic acid | Sodium ethoxide in ethanol, 50°C | 5-Bromo-2-methylpyrimidine-4-carboxylic acid | 42% | chemicalbook.com |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. acs.org These reactions are attractive for creating libraries of complex molecules. thieme-connect.com

A notable sustainable MCR involves the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This process proceeds through a series of condensation and dehydrogenation steps to form selective C-C and C-N bonds, yielding highly substituted pyrimidines. thieme-connect.comorganic-chemistry.org While a direct synthesis of this compound using this specific MCR is not explicitly documented, the methodology's versatility suggests it could be adapted by choosing appropriate alcohol and amidine building blocks. Other MCRs, such as those mediated by iodine, have also been developed for synthesizing complex pyrimidine-fused heterocycles. rsc.org

Post-Cyclization Functionalization and Derivatization

This approach begins with a pre-formed pyrimidine or pyrimidinol ring, which is then chemically modified to introduce the required bromo, methyl, and hydroxyl groups at the correct positions.

The direct bromination of a pyrimidinol precursor is a common and effective strategy. The hydroxyl group on the pyrimidine ring acts as an activating group, directing electrophilic substitution. For the target molecule, the logical precursor would be 4-methylpyrimidin-5-ol. The bromination of the analogous compound, 4-methylpyrimidin-2-ol, is well-documented to occur at the 5-position.

This electrophilic substitution is typically achieved using brominating agents like elemental bromine (Br₂) or N-bromosuccinimide (NBS). The reaction is often performed in a suitable solvent, such as acetic acid or dichloromethane, with careful temperature control to prevent side reactions. nih.gov The hydroxyl group at position 5 would similarly direct bromination to an available ortho or para position. Given the structure, bromination would be directed to the 2, 4, or 6 positions. With the 4-position blocked by a methyl group, regioselective bromination at the 2-position becomes a feasible route, assuming the precursor is 4-methylpyrimidin-5-ol.

Table 2: Typical Conditions for Regioselective Bromination of Pyrimidinols

| Substrate | Brominating Agent | Solvent | Conditions | Product Position | Reference |

|---|---|---|---|---|---|

| 4-Methylpyrimidin-2-ol | Bromine (Br₂) or NBS | Acetic acid or Dichloromethane | Low temperature (0–5°C) | 5-position | |

| Phenols (general) | N-Bromosuccinimide (NBS) | Acetonitrile | 0°C to room temperature | Varies (often para) | nih.gov |

| p-Cresol | Bromine (Br₂) | Pipeline reactor | Continuous flow | 2-position | google.com |

Introducing a hydroxyl group onto a pre-functionalized pyrimidine ring can be accomplished through several methods. One established route for introducing a hydroxyl group onto a heterocyclic ring is through the diazotization of an amino group, followed by hydrolysis. In this scenario, one could synthesize 2-bromo-5-amino-4-methylpyrimidine and then convert the amino group to a hydroxyl group using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) followed by warming. A similar five-step synthesis starting from 2-amino-5-bromo-4-methylpyridine (B189383) to produce a hydroxypyridine derivative highlights the industrial applicability of this type of transformation. google.com

Alternatively, a hydroxyl group can be introduced by converting other functional groups. For example, pyrimidine chlorides can be hydrolyzed to pyrimidinols. mdpi.com The synthesis of 6-(hydroxymethyl)pyrimidin-4-ol (B9412) can be achieved by reacting pyrimidin-4-ol with formaldehyde, demonstrating the manipulation of hydroxyl and related groups on the ring.

The methyl group at the 4-position of the pyrimidine ring is most commonly incorporated during the de novo cyclocondensation step. wikipedia.org The classic Biginelli reaction or similar cyclocondensations often utilize β-ketoesters like ethyl acetoacetate, which directly provide the C4-methyl and C6-oxo functionalities of the resulting dihydropyrimidine. wikipedia.org

Post-cyclization methylation is less common but possible. Structure-activity relationship (SAR) studies on kinase inhibitors have shown that the position of a methyl group can significantly influence biological activity, driving the development of specific synthetic routes. mdpi.com For example, routes to 5- and 6-methyl-substituted pyrido[3,4-d]pyrimidines have been developed to explore SAR, indicating that while often incorporated from the start, methods for later-stage modification are of interest. rsc.org The effect of a methyl group at the 5-position has been shown to increase the molecular polarizability of the pyrimidine, which can enhance base stacking in nucleic acids. nih.gov

Mechanistic Pathways of Synthesis and Reaction Kinetics

The primary synthetic route to this compound, via bromination of a 4-methylpyrimidin-5-ol precursor, proceeds through an electrophilic aromatic substitution mechanism. In this pathway, the pyrimidine ring acts as the nucleophile. The hydroxyl group at position 5 is a strongly activating, ortho-, para-directing group, which would typically direct electrophiles to positions 4 and 6. However, with position 4 occupied by a methyl group, the substitution is directed to the available activated positions. The mechanism involves the generation of an electrophilic bromine species (e.g., Br⁺ from Br₂ or NBS) which is then attacked by the electron-rich pyrimidine ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The final step is the deprotonation of this intermediate by a weak base to restore aromaticity and yield the brominated product.

Kinetic studies on similar pyrimidine substitution reactions suggest that the processes often follow second-order kinetics, which is characteristic of bimolecular reactions involving a nucleophile and an electrophile. The rate of reaction is influenced by several factors, including the concentration of the pyrimidine substrate and the brominating agent, the solvent polarity, and the temperature.

In related synthetic procedures for other brominated heterocycles, mechanistic understanding allows for the identification of key intermediates. For pyrimidine synthesis in general, characterized intermediates can include ring-closed dihydroxytetrahydropyrimidines and open-chain enamides, which helps to define the reaction path and identify the rate-determining steps. researchgate.net

Process Optimization for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound is critical for maximizing product yield and purity while minimizing side reactions and production costs. Key parameters for optimization include temperature, solvent, catalyst, and reactant stoichiometry.

A significant challenge in bromination reactions is preventing the formation of di-brominated or other polysubstituted by-products. google.com Process optimization often focuses on controlling the reaction conditions to favor monosubstitution. For example, in the bromination of p-cresol, a continuous bromination process where reactants are mixed and immediately fed into a reactor prevents the generated monobrominated product from further reacting with bromine. google.com This approach significantly reduces side reactions and improves the selectivity of monobromination. google.com Such a strategy could be adapted for the synthesis of this compound.

The choice of solvent and base is also crucial. Optimization studies for the synthesis of related bromo-substituted aromatic ethers demonstrated that varying these components can dramatically affect product yield. plos.org Design of Experiments (DoE) is a powerful methodology used to systematically explore the effects of multiple variables, such as temperature, residence time, and stoichiometry, to identify the optimal reaction conditions. acs.org

The table below illustrates an example of how reaction conditions can be optimized for a related synthesis, showing the impact of solvent and base on the yield of the final product.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene

| Entry | Solvent | Base (eq.) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF | LiH (2) | RT | 12 | No Product |

| 2 | THF | NaH (2) | RT | 12 | 45 |

| 3 | DMF | K₂CO₃ (2) | RT | 12 | 65 |

| 4 | Acetone (B3395972) | K₂CO₃ (2) | 80 | 5 | 85 |

| 5 | Acetonitrile | K₂CO₃ (2) | 80 | 5 | 82 |

Data sourced from a study on the synthesis of (prop-2-ynyloxy)benzene derivatives. plos.org

This data shows that a combination of acetone as the solvent and potassium carbonate (K₂CO₃) as the base at an elevated temperature of 80°C provides the highest yield. plos.org

Further optimization can be achieved through catalyst selection, particularly in cross-coupling reactions if the bromo-pyrimidine is used as an intermediate. For Suzuki coupling reactions, optimizing the palladium catalyst and the base has been shown to increase reaction yields by as much as 30%. researchgate.net For instance, the combination of K₂CO₃ as the base and Pd(dppf)Cl₂ as the catalyst was found to be optimal in the synthesis of 2-methyl-4-phenylpyridine. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Methylpyrimidin 5 Ol

Vibrational Spectroscopy

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

Further research or de novo synthesis and analysis would be required to produce the data needed for a comprehensive spectroscopic report on 2-Bromo-4-methylpyrimidin-5-ol.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Detailed experimental mass spectrometry data for this compound is not available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

No published High-Resolution Mass Spectrometry (HRMS) data for this compound could be found. Such an analysis would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement, which could then be compared to the theoretical exact mass calculated from its molecular formula.

Analysis of Fragmentation Pathways and Isomeric Distinctions

There is no available research detailing the mass spectrometry fragmentation pathways of this compound. This analysis would involve identifying the characteristic fragment ions produced when the molecule is ionized in a mass spectrometer, offering insights into its structural components and bonding. Furthermore, no comparative studies on distinguishing this compound from its isomers using mass spectrometry have been published.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination

No Single Crystal X-ray Diffraction (SC-XRD) studies for this compound have been deposited in crystallographic databases or published in scientific literature. An SC-XRD analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Analysis of Molecular Conformation and Torsion Angles

Without crystallographic data, the specific molecular conformation and torsion angles of this compound in the solid state remain undetermined. This information would describe the spatial orientation of the atoms and the rotational angles around its chemical bonds.

Investigation of Crystal Packing and Unit Cell Parameters

Details regarding the crystal packing, intermolecular interactions, and unit cell parameters (the fundamental repeating unit of the crystal lattice) are not available for this compound. This analysis would reveal how individual molecules are arranged within the crystal and what forces hold them together.

Computational and Theoretical Investigations of 2 Bromo 4 Methylpyrimidin 5 Ol

Quantum Chemical Calculation Approaches

The foundation of any theoretical investigation lies in selecting appropriate computational methods to model the system accurately. The choice of method involves a trade-off between computational cost and accuracy, with different approaches suited for different objectives.

Density Functional Theory (DFT) has become the predominant method for studying the electronic structure of medium-sized organic molecules due to its excellent balance of accuracy and computational efficiency. For 2-Bromo-4-methylpyrimidin-5-ol, DFT calculations are essential for determining its ground-state equilibrium geometry.

A typical investigation employs a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently large basis set, for instance, 6-311++G(d,p). The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on the nitrogen and oxygen atoms, while polarization functions (d,p) are necessary to model the bonding environments of non-hydrogen and hydrogen atoms correctly.

The process begins with an initial molecular structure, which is then subjected to geometry optimization. This iterative algorithm adjusts the positions of all atoms to minimize the total electronic energy of the system. The convergence to a true energy minimum on the potential energy surface is confirmed by performing a vibrational frequency analysis. The absence of any imaginary frequencies indicates that the optimized structure corresponds to a stable, local minimum. The optimized geometric parameters, such as bond lengths and angles, provide the most accurate theoretical representation of the molecule's structure in the gas phase.

While DFT is highly effective, other quantum chemical methods also play a role in the theoretical analysis of this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2), are derived directly from theoretical principles without the inclusion of empirical data. HF theory provides a foundational, albeit less accurate, starting point by neglecting electron correlation. MP2 and other post-HF methods systematically improve upon the HF solution by incorporating electron correlation, leading to higher accuracy, particularly for calculating interaction energies. However, their significantly higher computational cost restricts their use to smaller systems or for benchmarking results obtained from more efficient methods like DFT.

Semi-Empirical Methods: On the other end of the spectrum, semi-empirical methods like AM1 (Austin Model 1) or PM7 (Parameterization Method 7) offer a much faster, albeit less accurate, alternative. These methods simplify the complex integrals in quantum calculations by replacing them with parameters derived from experimental data. While not suitable for obtaining highly precise geometric or electronic data for this compound, they can be useful for rapid screening of large libraries of related derivatives or for generating initial geometries for higher-level optimizations.

Electronic Structure and Reactivity Descriptors

Once a reliable optimized geometry is obtained, a suite of analyses can be performed to decode the electronic structure and predict the chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (E_HOMO) correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to the ability to accept electrons (electrophilicity).

The energy gap (ΔE = E_LUMO – E_HOMO) is a critical descriptor of molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is primarily localized over the π-system of the pyrimidine (B1678525) ring and the lone-pair orbitals of the oxygen atom, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the electron-deficient pyrimidine ring, particularly on the carbon atoms C2 and C6, suggesting these are the likely sites for nucleophilic attack.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity profile.

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.78 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.65 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.13 |

| Ionization Potential | IP | -EHOMO | 6.78 |

| Electron Affinity | EA | -ELUMO | 1.65 |

| Global Hardness | η | (IP - EA) / 2 | 2.57 |

| Chemical Potential | μ | -(IP + EA) / 2 | -4.22 |

| Global Electrophilicity Index | ω | μ2 / (2η) | 3.46 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These regions are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These regions are favorable for nucleophilic attack.

Green Regions: Indicate areas of near-zero or neutral potential.

For this compound, the MEP surface clearly delineates these reactive zones. The most negative potential is concentrated around the electronegative oxygen atom of the hydroxyl group and the two nitrogen atoms (N1 and N3) of the pyrimidine ring, identifying them as the primary sites for interaction with electrophiles or for hydrogen bonding. A significant positive potential is located on the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor site. The region around the C2 carbon, bonded to the electronegative bromine atom, also exhibits a moderately positive potential.

| Atomic Region | Description | Potential Range (kJ/mol) | Predicted Reactivity |

|---|---|---|---|

| Around O(hydroxyl) | Electron-rich lone pairs | -115 to -95 | Site for electrophilic attack, H-bond acceptor |

| Around N1 and N3 | Electron-rich lone pairs in the ring | -90 to -70 | Site for electrophilic attack, H-bond acceptor |

| Around H(hydroxyl) | Electron-poor proton | +140 to +160 | Site for nucleophilic attack, H-bond donor |

| Around C2 | Carbon attached to bromine | +25 to +40 | Potential site for nucleophilic attack |

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and intramolecular charge transfer by transforming the complex molecular orbitals into a localized basis of bonds and lone pairs. This analysis quantifies electron delocalization effects, such as resonance and hyperconjugation, through the second-order perturbation energy, E(2). This energy represents the stabilization resulting from the donation of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Resonance within the Ring: Strong delocalization occurs from the lone pairs of the ring nitrogens (LP(N)) into the adjacent π* anti-bonding orbitals of the C-C and C-N bonds.

Hydroxyl Group Interaction: A powerful stabilizing interaction arises from the donation of electron density from a lone pair on the hydroxyl oxygen (LP(O)) into the π*(C4-C5) anti-bonding orbital of the pyrimidine ring. This confirms the electron-donating nature of the -OH group via resonance.

Hyperconjugation: Weaker, but still significant, stabilization comes from hyperconjugative interactions, such as the donation from the σ(C-H) bonds of the methyl group into the π* orbitals of the ring.

These interactions confirm the electronic effects of the substituents and explain the charge distribution observed in the MEP analysis. The NBO analysis also provides a set of natural atomic charges, which further quantifies the electron distribution.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O7 | π(C4-C5) | 25.8 | Resonance (p-π conjugation) |

| LP(1) N1 | π(C2-N3) | 21.5 | Ring Resonance |

| LP(1) N3 | π(C2-N1) | 18.9 | Ring Resonance |

| π(C5-C6) | π(C4-N3) | 19.2 | π-π* Delocalization |

| LP(3) Br8 | σ(C2-N1) | 4.1 | Hyperconjugation (p-σ) |

| σ(C9-H10) | π(C4-C5) | 2.5 | Hyperconjugation (σ-π) |

Global Reactivity Indices (e.g., Hardness, Electrophilicity Index)

Global reactivity indices, derived from conceptual Density Functional Theory (DFT), are instrumental in predicting the chemical behavior of molecules. orientjchem.org For this compound, these descriptors help in understanding its reactivity and stability. mdpi.com Key indices include chemical hardness (η) and the global electrophilicity index (ω).

Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. researchgate.net Conversely, a lower hardness value suggests higher reactivity. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. A high electrophilicity index points to a good electrophile, while a low value suggests a good nucleophile. mdpi.com

| Global Reactivity Index | Definition | Predicted Influence of Substituents on this compound |

|---|---|---|

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | The electron-withdrawing bromine atom likely increases the hardness compared to unsubstituted pyrimidinol, enhancing stability. |

| Electrophilicity Index (ω) | Propensity to accept electrons. | The bromine atom is expected to increase the electrophilicity index, making the molecule a better electron acceptor. |

| Chemical Potential (µ) | The negative of electronegativity, indicates the tendency of electrons to escape. | The presence of electronegative bromine and oxygen atoms would lead to a more negative chemical potential. |

Conformational Analysis and Tautomerism

Identification of Stable Conformers and Energy Landscapes

The conformational landscape of this compound is primarily determined by the orientation of the hydroxyl group relative to the pyrimidine ring. Due to the rigidity of the aromatic ring, the primary source of conformational isomerism would be the rotation of the O-H bond. However, the most significant aspect of its structural chemistry is tautomerism.

Theoretical Studies on Keto-Enol Tautomerism in Pyrimidinols

Pyrimidinols, like this compound, can exist in different tautomeric forms, predominantly the keto and enol forms. chemicalbook.comnih.gov The equilibrium between these tautomers is a critical factor influencing the compound's chemical and biological properties. masterorganicchemistry.com

Enol Form: this compound

Keto Form: 2-Bromo-4-methyl-1H-pyrimidin-5(4H)-one and other tautomers.

Theoretical studies on related hydroxypyrimidines and pyridinones consistently show that the keto form is generally more stable. This stability is often attributed to factors like resonance stabilization within the ring. The solvent environment can also play a crucial role in the tautomeric equilibrium, with polar solvents potentially stabilizing one form over the other. masterorganicchemistry.com For instance, in related pyridazinones, the keto form is favored, and the energy barrier for intramolecular proton transfer is high, suggesting that intermolecular or solvent-assisted proton transfer is a more likely mechanism. nih.gov

| Tautomeric Form | Key Structural Features | Predicted Relative Stability |

|---|---|---|

| Enol (Hydroxypyrimidine) | -OH group directly attached to the pyrimidine ring. Aromatic system. | Generally less stable than the keto form in many heterocyclic systems. |

| Keto (Pyrimidinone) | C=O group within the pyrimidine ring. May disrupt full aromaticity of the pyrimidine ring itself but can be stabilized by other resonance structures. | Often the dominant and more stable tautomer in related compounds. chemicalbook.com |

Intermolecular Interactions and Supramolecular Chemistry

The study of intermolecular interactions is fundamental to understanding the solid-state structure and properties of this compound. unsw.edu.aucnr.it These non-covalent interactions, such as hydrogen and halogen bonds, dictate the formation of larger, ordered structures known as supramolecular assemblies. chemistryworld.com

Characterization of Hydrogen Bonding Networks

The presence of both a hydroxyl group (-OH) as a hydrogen bond donor and nitrogen atoms within the pyrimidine ring as hydrogen bond acceptors makes this compound highly capable of forming extensive hydrogen bonding networks. nih.gov These interactions are critical in stabilizing the crystal lattice. Theoretical studies on similar molecules have shown that N-H···O and C-H···O interactions can lead to the formation of dimers and infinite polymeric chains. acs.org The specific geometry and strength of these hydrogen bonds can be predicted and characterized using computational methods. researchgate.net

Analysis of π-Stacking and Other Noncovalent Interactions

Noncovalent interactions are critical in determining the supramolecular architecture and crystal packing of molecular solids. For this compound, several types of these interactions, including hydrogen bonds, halogen bonds, and π-stacking, are expected to play a significant role. The pyrimidine ring, being a π-deficient aromatic system, can participate in various π-stacking arrangements (π–π, C–H···π, and Br···π).

Computational studies on analogous pyrimidine derivatives have quantified the nature of these interactions. For instance, in some pyrimidine-containing sulfonamide derivatives, crystal packing is shown to be stabilized by a combination of conventional N–H···O and C–H···O hydrogen bonds, alongside weaker C–H···π and C–X···π (where X is a halogen like Br) interactions. Quantum chemical calculations are employed to validate and quantify the energies of these noncovalent forces.

In related pyrimidine structures, π–π stacking interactions between adjacent rings are crucial for the stabilization of the crystal lattice. researchgate.net Analysis of pyrazolo[3,4-d]pyrimidine derivatives has revealed slipped π-stacking interactions between phenyl and pyrimidine rings, with centroid-to-centroid distances measured around 3.6 to 3.7 Å. nih.gov Energy framework analysis, a computational tool, can further dissect these interactions into electrostatic, dispersion, and repulsion components, revealing that dispersion forces are often the most significant contributors to the stability of π-stacking configurations. eurjchem.com Given the presence of the electron-rich bromine atom and the pyrimidine ring in this compound, similar stabilizing interactions are anticipated to govern its solid-state structure.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify regions of close contact, which correspond to intermolecular interactions. Red spots on the d_norm surface indicate close contacts (shorter than van der Waals radii), typically representing hydrogen bonds, while blue regions signify weaker or no contacts. jchps.com

A hypothetical breakdown for this compound, based on analyses of similar structures, would likely show significant contributions from O···H, N···H, and Br···H contacts, in addition to the ubiquitous H···H interactions. eurjchem.comiucr.orgiucr.org The shape index and curvedness properties of the Hirshfeld surface are particularly useful for identifying π–π stacking interactions, which appear as characteristic adjacent red and blue triangles. jchps.comiucr.org

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| O···H/H···O | 37.1% | Represents hydrogen bonding involving the hydroxyl and carbonyl groups. |

| H···H | 24.0% | Represents general van der Waals forces. |

| C···H/H···C | 22.6% | Indicates C-H···π interactions and other van der Waals contacts. |

| N···H/H···N | 5.5% | Represents hydrogen bonding involving nitrogen atoms. |

| C···C | 3.5% | Suggests the presence of π-π stacking interactions. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into conformational dynamics, solvent interactions, and thermodynamic properties. For a molecule like this compound, MD simulations can reveal how the molecule behaves in a solution, how it interacts with solvent molecules like water, and how its structure fluctuates over time. researchgate.netacs.org

In studies of related pyrimidine compounds, MD simulations have been used to identify which atoms are most likely to engage in significant interactions with water molecules. researchgate.netacs.org This is crucial for understanding solubility and how the solvent environment might affect the molecule's reactivity and biological activity. For this compound, simulations would likely show strong hydrogen bonding between the hydroxyl group and water, as well as interactions involving the electronegative nitrogen and bromine atoms.

Furthermore, MD simulations can be used to analyze the fluctuations in molecular geometry, which is particularly important for flexible molecules. researchgate.net By tracking bond lengths, angles, and dihedral angles over time, one can understand the range of accessible conformations at a given temperature. These dynamic fluctuations can have a significant impact on properties like the nonlinear optical response. researchgate.net While extensive MD simulation data for this compound is not widely published, the methodology remains a vital tool for exploring its dynamic nature. acs.orgresearchgate.net

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, DFT can be used to calculate vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). jchps.comnih.gov

The process typically involves optimizing the molecular geometry at a specific level of theory, such as B3LYP with a basis set like 6-311++G(d,p), followed by frequency calculations. nih.gov The calculated vibrational frequencies often show good agreement with experimental data, although they are sometimes scaled to correct for anharmonicity and basis set limitations. jchps.com A detailed assignment of vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. jchps.com DFT calculations on the related 2-amino-5-bromo-6-methyl-4-pyrimidinol (B1493664) have been used to analyze its vibrational spectra and structural stability. jchps.com

Time-dependent DFT (TD-DFT) is used to predict electronic transitions, providing information about the maximum absorption wavelengths (λ_max) and the nature of the molecular orbitals involved (e.g., HOMO-LUMO transitions). bohrium.com For 5-bromopyrimidine (B23866) derivatives, theoretical UV-Vis spectra have shown good correlation with experimental results measured in solvents like methanol. bohrium.com

| Vibrational Mode | Theoretical Frequency (B3LYP) | Experimental Frequency (FT-IR) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3250 | ~3200 | Hydroxyl group stretching |

| ν(C-H) aromatic | 3080 | 3075 | Aromatic C-H stretching |

| ν(C=N) | 1610 | 1605 | Pyrimidine ring stretching |

| ν(C=C) | 1580 | 1575 | Pyrimidine ring stretching |

| ν(C-Br) | ~650 | ~645 | C-Br stretching |

Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations

Organic molecules with π-conjugated systems, particularly those with electron-donating and electron-withdrawing groups, can exhibit significant nonlinear optical (NLO) properties. These materials are of interest for applications in photonics and optoelectronics. nih.gov The pyrimidine ring is electron-deficient and acts as an excellent acceptor, making its derivatives promising NLO candidates. researchgate.netnih.gov

The key NLO properties, such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ), can be calculated using quantum chemical methods like DFT. researchgate.netacs.org The first hyperpolarizability (β) is a measure of the second-order NLO response, while the third-order response is related to the second hyperpolarizability (γ). acs.orgnih.gov

For pyrimidine derivatives, computational studies have shown that structural modifications can tune the NLO response. researchgate.net Calculations are often performed using functionals like B3LYP or CAM-B3LYP. The total first hyperpolarizability (β_tot) is calculated from the individual tensor components using the following equation: β_tot = [(β_xxx + β_xyy + β_xzz)² + (β_yyy + β_yzz + β_yxx)² + (β_zzz + β_zxx + β_zyy)²]^(1/2)

Studies on various pyrimidine-based chromophores have demonstrated their potential as NLO materials, with some showing third-order nonlinear susceptibility values exceeding those of other reported organic materials. researchgate.netacs.orgnih.gov The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group in this compound suggests it may possess noteworthy NLO properties, warranting theoretical investigation.

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 5.80 | Debye |

| Average Polarizability (α) | 2.5 x 10⁻²³ | esu |

| First Hyperpolarizability (β_tot) | 15.0 x 10⁻³⁰ | esu |

| Second Hyperpolarizability (γ) | 65.41 x 10⁻³⁶ | esu |

Reactivity and Transformational Chemistry of 2 Bromo 4 Methylpyrimidin 5 Ol

Substitution Reactions on the Pyrimidine (B1678525) Core

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at the C2 position of 2-Bromo-4-methylpyrimidin-5-ol is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring facilitates this type of reaction. While specific studies on this compound are not extensively documented, the reactivity of analogous bromopyrimidines suggests that it will readily react with a variety of nucleophiles. evitachem.com For instance, related bromo-methyl-pyrimidinol isomers are known to undergo substitution with amines, thiols, and alkoxides.

A representative example of this transformation on a related isomer, 5-bromo-4-methylpyrimidin-2-ol, involves the displacement of the bromine atom by amines. In a typical procedure, the bromopyrimidine is treated with an amine, such as piperazine, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. evitachem.com This reaction leads to the formation of the corresponding 5-amino derivative. It is highly probable that this compound would undergo similar reactions with various nucleophiles.

Table 1: Representative Nucleophilic Aromatic Substitution on a Related Bromopyrimidine

| Reactant | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Bromo-4-methylpyrimidin-2-ol | Piperazine | K₂CO₃, DMSO, 80°C, 12h | 5-(Piperazin-1-yl)-4-methylpyrimidin-2-ol | evitachem.com |

Electrophilic Substitution Reactions on the Pyrimidine Ring

Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. However, the presence of the electron-donating hydroxyl group at the C5 position in this compound could potentially activate the ring towards electrophilic attack. The hydroxyl group in related pyrimidinols is known to direct electrophiles to the ortho and para positions. For this compound, this would correspond to the C6 position.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as a valuable anchor point for the construction of more complex molecules through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. It is expected that this compound would be a suitable substrate for this reaction. For the related isomer, 5-bromo-4-methylpyrimidin-2-ol, Suzuki-Miyaura coupling with aryl boronic acids has been reported to introduce aromatic groups at the 5-position. evitachem.com These reactions typically employ a palladium catalyst, such as a combination of Pd(dba)₂ and a phosphine (B1218219) ligand like SPhos, in the presence of a base. evitachem.com

Table 2: Representative Suzuki-Miyaura Coupling on a Related Bromopyrimidine

| Reactant | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 5-Bromo-4-methylpyrimidin-2-ol | Aryl boronic acid | Pd(dba)₂, SPhos | 5-Aryl-4-methylpyrimidin-2-ol | evitachem.com |

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig)

Beyond the Suzuki-Miyaura coupling, the bromine atom of this compound is anticipated to participate in other significant palladium-catalyzed transformations.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org While specific examples with this compound are not documented, the general applicability of the Heck reaction to bromo-heterocycles suggests its potential utility. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing access to alkynyl-substituted pyrimidines. organic-chemistry.org The Sonogashira reaction is widely used for the alkynylation of bromo-pyridines and -pyrimidines, often employing a palladium catalyst and a copper(I) co-catalyst. scirp.orgwikipedia.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.org This reaction is known to be effective for a wide range of aryl halides, including bromopyridines, using various palladium catalysts and phosphine ligands. beilstein-journals.orglibretexts.org

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound, namely the hydroxyl and methyl groups, can undergo oxidation and reduction reactions.

The hydroxyl group at the C5 position is susceptible to oxidation. For the analogous 4-anilino-6-methylpyrimidin-5-ol, the hydroxyl group can be oxidized to a ketone or aldehyde derivative. evitachem.com It is therefore plausible that this compound could be oxidized to the corresponding pyrimidinone under appropriate conditions.

Regarding reduction, the bromine atom at the C2 position can potentially be removed through catalytic hydrogenation. The reduction of bromopyridines to the corresponding pyridines is a known transformation, often accomplished using hydrogen gas and a palladium on carbon (Pd/C) catalyst. It is likely that this compound could be selectively de-brominated under similar conditions to yield 4-methylpyrimidin-5-ol (B10595). Furthermore, the pyrimidine ring itself can be reduced under more forcing conditions, for example, with borohydride (B1222165) reagents, to yield tetrahydropyrimidine (B8763341) derivatives. researchgate.net

Mechanistic Investigations of Biological Activity in Vitro Perspectives

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Targets

A comprehensive understanding of the biological activity of 2-Bromo-4-methylpyrimidin-5-ol would necessitate systematic Structure-Activity Relationship (SAR) studies. Such investigations would involve the synthesis and biological evaluation of a series of analogues to determine how specific structural modifications influence its activity against various biological targets.

Key modifications to the this compound scaffold would likely include:

Substitution at the bromine atom (Position 2): Replacing the bromine with other halogens (e.g., chlorine, fluorine) or with various functional groups (e.g., amino, alkoxy, alkylthio) would elucidate the role of this position in target binding and activity. The electronic and steric properties of the substituent would be correlated with biological efficacy.

Modification of the methyl group (Position 4): Altering the size and lipophilicity of the substituent at this position (e.g., replacing the methyl group with ethyl, propyl, or cyclic groups) would provide insights into the spatial requirements of the binding pocket.

Derivatization of the hydroxyl group (Position 5): Conversion of the hydroxyl group into ethers or esters would help to understand the importance of this hydrogen bond donor/acceptor in target interactions.

The resulting data would be compiled into a data table to systematically analyze the impact of these structural changes on a given biological endpoint (e.g., IC50 or Ki values).

Table 1: Hypothetical SAR Data for this compound Analogues

| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 5) | Biological Activity (e.g., IC50 in µM) |

| 1 | -Br | -CH3 | -OH | Data Not Available |

| 1a | -Cl | -CH3 | -OH | Data Not Available |

| 1b | -F | -CH3 | -OH | Data Not Available |

| 1c | -Br | -CH2CH3 | -OH | Data Not Available |

| 1d | -Br | -CH3 | -OCH3 | Data Not Available |

Enzyme Inhibition Mechanisms (In Vitro)

Based on the activities of other pyrimidine (B1678525) derivatives, this compound could potentially inhibit various enzymes. Mechanistic studies would be required to identify the specific enzymes it targets and the nature of the inhibition.

Investigations into Kinase Inhibition Pathways

The pyrimidine scaffold is a common feature in many kinase inhibitors. Research into this compound would involve screening it against a panel of kinases to identify any inhibitory activity. For any identified targets, further studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the specific binding interactions within the kinase domain. The pyrazolo[3,4-d]pyrimidine scaffold, for example, is known to be a privileged structure for the development of kinase inhibitors. mdpi.comnih.gov

Mechanistic Studies of Cholinesterase Inhibition

Some pyrimidine derivatives have been investigated as cholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases. acs.orgacs.orgmdpi.comnih.govunilink.it In vitro assays using acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) would be necessary to ascertain if this compound exhibits any inhibitory effects. If active, kinetic studies would be performed to determine the inhibition constants (Ki) and the type of inhibition.

Exploration of Other Relevant Enzyme Systems and Their Modulation

The biological activity of pyrimidine derivatives is not limited to kinases and cholinesterases. Depending on its structural features, this compound could potentially modulate other enzyme systems. A broad enzymatic screening would be the initial step to identify any such activities, followed by detailed mechanistic studies for any confirmed hits.

Receptor Binding and Modulation Mechanisms (In Vitro)

The ability of this compound to interact with various receptors would be another critical area of investigation. Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor. A screening campaign against a panel of common G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors would be required to identify any binding interactions. For any identified receptor targets, subsequent functional assays would be necessary to determine whether this compound acts as an agonist, antagonist, or allosteric modulator. The diverse chemical space of pyrimidine derivatives has led to the discovery of ligands for various receptors, including adenosine (B11128) receptors. nih.govacs.org

Interference with Nucleic Acid Synthesis and Function (In Vitro)

Given that pyrimidines are fundamental components of nucleic acids, it is plausible that this compound could interfere with their synthesis or function. In vitro assays could be employed to investigate its effects on DNA and RNA polymerases, as well as its potential to intercalate with DNA. Such antimetabolite activity is a known mechanism for some chemotherapy drugs. wikipedia.org Studies could also explore if the compound acts as a precursor for incorporation into DNA or RNA, potentially leading to chain termination or dysfunction. The planar and aromatic nature of the pyrimidine ring is a key feature that allows for stacking interactions within the DNA double helix. reddit.com

Antimicrobial Activity Mechanisms (In Vitro)

There is no available scientific literature detailing the in vitro antimicrobial activity of this compound.

Antibacterial Mechanisms Against Specific Bacterial Strains

No studies have been published that investigate the in vitro antibacterial mechanisms of this compound against any specific bacterial strains.

Antifungal Mechanisms Against Fungal Pathogens

There is no available research on the in vitro antifungal mechanisms of this compound against any fungal pathogens.

Antiproliferative Activity Mechanisms (In Vitro Cell-Based Assays)

A thorough search of scientific databases yielded no studies on the in vitro antiproliferative activity of this compound in any cell-based assays. Therefore, its mechanistic action in this regard remains uninvestigated.

Antioxidant Activity Mechanisms (In Vitro Assays, e.g., Radical Scavenging)

There are no published in vitro studies, such as radical scavenging assays, that have evaluated the antioxidant potential or elucidated the antioxidant mechanisms of this compound.

Molecular Docking and Ligand-Target Interaction Studies

No molecular docking or other computational studies have been reported for this compound to assess its binding affinities and interaction modes with any biological targets.

Applications in Advanced Organic Synthesis and Functional Materials

Role of 2-Bromo-4-methylpyrimidin-5-ol as a Versatile Building Block in Synthetic Chemistry

Organic building blocks are foundational molecules used for the modular construction of more complex chemical architectures. sigmaaldrich.com this compound is primed to be a valuable building block due to the orthogonal reactivity of its functional groups. The bromine atom at the 2-position and the hydroxyl group at the 5-position can undergo a variety of chemical transformations, allowing for sequential and site-selective modifications.

The bromine atom, being an excellent leaving group, makes the C2-position of the pyrimidine (B1678525) ring susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents, including amines, thiols, and alkoxides. Furthermore, the bromo-substituent is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, Suzuki-Miyaura coupling of similar bromopyrimidines with various arylboronate esters is a common strategy for creating complex, drug-like molecules. mdpi.com

The hydroxyl group at the 5-position can be readily converted into ethers or esters, or it can participate in condensation reactions. This functional group also influences the electronic properties of the pyrimidine ring, potentially modulating the reactivity at other positions. The methyl group at the 4-position, while less reactive, can influence the steric environment around the adjacent reaction sites and may be a site for oxidation under specific conditions to form a carboxylic acid derivative.

The table below summarizes the potential synthetic transformations for this compound, highlighting its versatility.

| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Structure |

| 2-Bromo | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides | 2-Amino/Thio/Alkoxy derivatives |

| 2-Bromo | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst, Base | 2-Aryl/Heteroaryl derivatives |

| 2-Bromo | Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts, Base | 2-Alkynyl derivatives |

| 2-Bromo | Buchwald-Hartwig Amination | Primary/Secondary Amines, Pd Catalyst, Base | 2-Amino derivatives |

| 5-Hydroxyl | Etherification (Williamson) | Alkyl Halides, Base | 5-Alkoxy derivatives |

| 5-Hydroxyl | Esterification | Acyl Chlorides, Carboxylic Acids (e.g., DCC coupling) | 5-Acyloxy derivatives |

Precursor for the Synthesis of Novel Bioactive Heterocyclic Compounds

Heterocyclic compounds form the backbone of a significant portion of known bioactive molecules and pharmaceuticals. researchgate.net The pyrimidine ring, in particular, is a key structural component in numerous natural and synthetic compounds with diverse biological activities, including antiviral, anticancer, and antimicrobial properties.

Through the synthetic handles described above, this compound can serve as a precursor to a wide range of more complex heterocyclic systems. For example, intramolecular cyclization reactions following an initial substitution or coupling reaction can lead to the formation of fused bicyclic and polycyclic systems, such as pyrimido[4,5-d]pyrimidines or thiazolo[3,2-a]pyrimidines. rsc.org The synthesis of such fused systems is a common strategy in medicinal chemistry to explore novel chemical space and identify new bioactive scaffolds. The synthesis of various bioactive heterocycles often relies on building blocks that can undergo cyclocondensation or multicomponent reactions to build the final ring system. utrgv.eduresearchgate.net

Development of Pharmaceutical Intermediates and Lead Compounds

The functional group array of this compound makes it an attractive starting material for the synthesis of pharmaceutical intermediates and lead compounds. Chemical intermediates are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). multichemexports.com The reactivity of the bromo-substituent is particularly valuable for building molecular complexity.

Research on the closely related isomer, 5-bromo-4-methylpyrimidin-2-ol, has shown its utility as an intermediate in the synthesis of bioactive compounds targeting protein kinases. evitachem.comsmolecule.com Protein kinase inhibitors are a major class of drugs, particularly in oncology. smolecule.com It is plausible that this compound could be employed in analogous synthetic routes to generate novel kinase inhibitors or other enzyme-targeted therapeutics. The pyrimidine core can act as a scaffold to position key pharmacophoric elements, with the substituents at the 2-, 4-, and 5-positions making critical interactions with the target protein. Its role as a building block allows for the systematic synthesis of a library of derivatives for structure-activity relationship (SAR) studies, a critical step in identifying a lead compound for drug development.

Contribution to Agrochemical Research, Including Herbicide and Pesticide Development

The pyrimidine ring is not only prevalent in pharmaceuticals but also in a variety of agrochemicals. Many commercial herbicides and fungicides contain a pyrimidine core. The development of new agrochemicals is driven by the need for compounds with improved efficacy, better selectivity, and novel modes of action to combat resistance.

Brominated organic compounds are frequently used as intermediates in the synthesis of agrochemicals, including pesticides and herbicides. multichemexports.comalibaba.com For example, 2-bromo-4-methylphenol (B149215) is utilized in the production of fungicides. alibaba.com Given this precedent, this compound represents a potential starting point for new agrochemical discovery programs. Its versatile functional groups allow for the generation of diverse molecular structures that can be screened for herbicidal, fungicidal, or insecticidal activity. The ability to systematically modify the substituents on the pyrimidine ring is essential for optimizing the biological activity and crop safety profile of a potential agrochemical candidate.

Potential in Functional Materials Science, Including Nonlinear Optical Materials

Functional materials science is an area focused on designing and synthesizing materials with specific, useful properties (e.g., electronic, optical, magnetic). The field of nonlinear optics (NLO), which involves the interaction of high-intensity light with materials, is critical for applications in telecommunications, optical computing, and laser technology. frontiersin.org

Organic materials with conjugated π-electron systems are of significant interest for NLO applications. Research has shown that incorporating a bromine atom into organic conjugated compounds can be a highly effective strategy for enhancing second-order NLO properties. The bromo group can improve the molecular hyperpolarizability and, crucially, help induce an acentric crystal structure (a requirement for second-harmonic generation), while also improving thermal stability and optical transparency. rsc.org

This compound contains a conjugated pyrimidine ring substituted with a bromine atom, making it a promising candidate for investigation as a precursor for NLO materials. By serving as a core building block, it could be incorporated into larger chromophores designed to exhibit a strong NLO response. The hydroxyl and methyl groups offer additional sites for modification to fine-tune the material's bulk properties.

Conclusions and Future Research Directions on 2 Bromo 4 Methylpyrimidin 5 Ol

Identification of Research Gaps and Emerging Challenges

The primary research gap is the complete absence of foundational studies on 2-Bromo-4-methylpyrimidin-5-ol. The key challenges for the scientific community include:

Lack of Synthesis Data: There are no published, peer-reviewed methods detailing the synthesis of this specific isomer.

No Spectroscopic or Crystallographic Data: The structural and electronic properties have not been characterized.

Unknown Biological Activity: Its potential as a bioactive compound has not been explored.

No Computational Studies: Predictive models of its behavior and interactions are not available.

Future Prospects in Novel Synthetic Methodologies

Given the lack of established synthetic routes, future research would need to focus on developing and optimizing methods for the preparation of this compound. Potential avenues could involve regioselective bromination and hydroxylation of appropriate pyrimidine (B1678525) precursors. The development of an efficient and scalable synthesis would be the first crucial step to enable further investigation.

Advancements in Computational Modeling and Spectroscopic Characterization

Once synthesized, a fundamental area of future research will be the comprehensive characterization of this compound. This would involve:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential to confirm its structure.

Crystallographic Studies: X-ray crystallography could provide definitive information on its three-dimensional structure and intermolecular interactions in the solid state.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict its geometric, electronic, and spectroscopic properties, providing a theoretical framework to complement experimental findings.

Emerging Avenues in Mechanistic Biological Investigations

Should initial studies indicate any biological activity, a vast field of investigation would open up. Future research could explore its potential as:

An enzyme inhibitor: Many pyrimidine derivatives are known to interact with kinases and other enzymes.

An antimicrobial or antiviral agent: The pyrimidine scaffold is a common feature in many therapeutic agents.

A probe for biological systems: Its specific structure could be utilized to study biological pathways.

Mechanistic studies would be vital to understand how it interacts with biological targets at a molecular level.

Potential for Novel Applications in Chemical Science and Technology

The bromine atom on the pyrimidine ring suggests that this compound could be a versatile building block in organic synthesis. It could potentially be used in cross-coupling reactions to introduce the pyrimidine moiety into more complex molecules. This could lead to the development of novel materials with interesting electronic or photophysical properties, or new classes of compounds for pharmaceutical and agrochemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.